N,N-dibutylaniline;hydrochloride
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Overview
Description
N,N-Dibutylaniline;hydrochloride is an organic compound with the molecular formula C14H23N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by butyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dibutylaniline can be synthesized through the alkylation of aniline with butyl halides in the presence of a base. The reaction typically involves the use of sodium or potassium hydroxide as the base and butyl bromide or butyl chloride as the alkylating agent. The reaction is carried out under reflux conditions to ensure complete conversion of aniline to N,N-dibutylaniline .
Industrial Production Methods
In industrial settings, N,N-dibutylaniline is produced using similar alkylation methods but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dibutylaniline oxide.
Reduction: It can be reduced to form N-butylaniline.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: N,N-dibutylaniline oxide.
Reduction: N-butylaniline.
Substitution: Nitrated or halogenated derivatives of N,N-dibutylaniline.
Scientific Research Applications
N,N-Dibutylaniline;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: It is used in the production of rubber chemicals, antioxidants, and stabilizers
Mechanism of Action
The mechanism of action of N,N-dibutylaniline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A derivative of aniline with two methyl groups instead of butyl groups.
N,N-Diethylaniline: A derivative of aniline with two ethyl groups.
N,N-Diisopropylaniline: A derivative of aniline with two isopropyl groups.
Uniqueness
N,N-Dibutylaniline;hydrochloride is unique due to its longer alkyl chains, which impart different physicochemical properties compared to its shorter-chain analogs. This affects its solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other derivatives may not be as effective .
Properties
CAS No. |
88990-56-1 |
---|---|
Molecular Formula |
C14H24ClN |
Molecular Weight |
241.80 g/mol |
IUPAC Name |
N,N-dibutylaniline;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14;/h7-11H,3-6,12-13H2,1-2H3;1H |
InChI Key |
XOCWJVUBGXBFLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
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